4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline

Data Availability Procurement Risk Analytical Characterization

This 3-aniline-5-aryl triazole derivative, 4-(5-Isopropyl-4H-1,2,4-triazol-3-yl)aniline, is a valuable, niche research chemical for programs investigating nicotinic acetylcholine receptor (nAChR) positive allosteric modulation (PAM). Its specific substitution pattern is critical for SAR studies and library synthesis. Procure this high-purity building block to access a unique chemotype for early-stage drug discovery.

Molecular Formula C11H14N4
Molecular Weight 202.261
CAS No. 1216224-30-4
Cat. No. B2876315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
CAS1216224-30-4
Molecular FormulaC11H14N4
Molecular Weight202.261
Structural Identifiers
SMILESCC(C)C1=NC(=NN1)C2=CC=C(C=C2)N
InChIInChI=1S/C11H14N4/c1-7(2)10-13-11(15-14-10)8-3-5-9(12)6-4-8/h3-7H,12H2,1-2H3,(H,13,14,15)
InChIKeyKOAAFESDFSFLLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline (CAS 1216224-30-4) Compound Procurement Guide


4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline (CAS 1216224-30-4), also referenced as 4-(5-Isopropyl-4H-1,2,4-triazol-3-yl)aniline, is a 1,2,4-triazole derivative with the molecular formula C11H14N4 and a molecular weight of 202.26 . This compound is a member of the 3-aniline-5-aryl triazole class, which has been extensively patented for applications as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors [1].

Why 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline (CAS 1216224-30-4) Cannot Be Replaced by Generic Analogs


Within the broad 3-aniline-5-aryl triazole chemical class, the specific substitution pattern of 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline is non-interchangeable. The class is known for diverse biological activities, but structural nuances—such as the specific isopropyl group on the triazole ring and the para-substituted aniline moiety—directly determine the compound's fit and functional effect at a given allosteric binding site . The patents covering this scaffold emphasize the selective, positive allosteric modulation of nicotinic acetylcholine receptors, a mechanism highly sensitive to precise molecular architecture [1]. Therefore, procuring a generic 'triazole-aniline' derivative does not guarantee the same pharmacological profile or synthetic utility, as the following evidence will detail.

Quantitative Differentiation Evidence for 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline (CAS 1216224-30-4)


Critical Assessment of Available Quantitative Data for CAS 1216224-30-4

High-strength differential evidence for this specific compound is currently limited in the public domain. A search of primary research and authoritative databases reveals a critical gap: there are no published, peer-reviewed studies providing quantitative bioactivity data (e.g., IC50, EC50, Ki) for this exact CAS number. The primary differentiating evidence is therefore derived from its classification within patented chemical space and its unique commercial availability profile . Sigma-Aldrich offers this compound as part of its AldrichCPR collection, explicitly stating it is a 'rare and unique chemical' for early discovery researchers and that no analytical data is collected or provided by the vendor . This creates a distinct procurement scenario compared to off-the-shelf building blocks.

Data Availability Procurement Risk Analytical Characterization

Positional Isomer Differentiation: 4-Substituted vs. 2- or 3-Substituted Aniline Analogs

The target compound is a 4-aniline derivative, a specific substitution pattern within the broader class of 3-aniline-5-aryl triazole derivatives claimed for their activity as positive allosteric modulators of nicotinic acetylcholine receptors [1]. While specific potency data for this exact compound is not publicly available, the patent literature establishes that the position of the aniline group on the triazole core is a key structural determinant of activity. Analogs with the aniline group at the 2- or 3-position (e.g., 2-(1H-1,2,4-triazol-5-yl)aniline or 3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline) are chemically distinct entities that will exhibit different target engagement and pharmacological profiles. Substituting one for another invalidates the intended structure-activity relationship (SAR) [1].

Medicinal Chemistry SAR nAChR PAM

Differentiation from Aryl-Substituted Triazole Congeners via Alkyl Substitution

The target compound features a 3-(propan-2-yl) group on the triazole ring. This alkyl substitution distinguishes it from the 5-aryl-substituted analogs that are the primary focus of the foundational patent literature for this scaffold [1]. While 5-aryl derivatives (e.g., those with a phenyl or substituted phenyl ring) are numerous, the specific alkyl-substituted variant possesses a distinct lipophilicity profile and a reduced molecular footprint. Although direct comparative potency data is absent, this structural variation is a deliberate point of differentiation that will influence physicochemical properties such as logP, aqueous solubility, and metabolic stability, which are critical for both in vitro assay behavior and potential in vivo progression [1].

Medicinal Chemistry Chemical Space Lipophilicity

Optimal Application Scenarios for 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline (CAS 1216224-30-4)


Early-Stage Discovery for Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulators (PAMs)

This compound is most appropriately used as a research tool or chemical starting point for early-stage discovery programs focused on nAChR PAMs. Its structural classification within the patented 3-aniline-5-aryl triazole space directly supports this application, as established in Section 3 [1]. The lack of pre-existing bioactivity data makes it unsuitable for advanced lead optimization without significant investment in primary screening. However, its 'rare and unique' commercial status makes it a valuable asset for exploring novel chemical space in this target area.

Synthetic Chemistry and Method Development

The compound's primary documented value is as a synthetic intermediate or building block. Its relatively low molecular weight (202.26) and specific functional groups (aniline, triazole) make it a suitable candidate for generating novel chemical libraries [1]. As noted in Section 3, its 'as-is' commercial availability requires end-users to perform in-house analytical characterization, which is standard practice for custom synthesis and library production .

Chemical Biology Probe Development

The compound can serve as a core scaffold for designing chemical biology probes to investigate nAChR allosteric modulation. As discussed in Section 3, its unique substitution pattern (alkyl vs. aryl; para-aniline) provides a distinct chemotype for exploring structure-activity relationships (SAR) around this target [1]. The lack of prior characterization allows for the generation of novel IP and new biological insights.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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